molecular formula C8H7ClN2O B11911510 (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

Cat. No.: B11911510
M. Wt: 182.61 g/mol
InChI Key: AAPNTCAQJPIHRU-UHFFFAOYSA-N
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Description

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a halogenated heterocyclic compound with the molecular formula C8H7ClN2O It is a derivative of pyrrolopyridine, characterized by the presence of a chloro group at the 4-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol typically involves the halogenation of pyrrolopyridine derivatives followed by hydroxymethylation. One common method includes the chlorination of 1H-pyrrolo[2,3-b]pyridine using thionyl chloride or phosphorus oxychloride under controlled conditions. The resulting 4-chloro derivative is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Scientific Research Applications

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
  • (5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
  • (4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine)

Uniqueness

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro group and a hydroxymethyl group allows for versatile chemical modifications and potential bioactivity .

Biological Activity

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a halogenated heterocyclic compound with the molecular formula C8_8H7_7ClN2_2O. Its unique structural features, including a chloro group at the 4-position and a hydroxymethyl group at the 3-position, contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound belongs to the pyrrolopyridine family, which is known for its diverse biological activities. The specific arrangement of functional groups in this compound enhances its interactions with various biological targets, particularly in the context of cancer therapeutics.

Research indicates that this compound may interact with several protein kinases implicated in cancer progression. Preliminary studies suggest that derivatives of pyrrolopyridine can inhibit fibroblast growth factor receptors (FGFRs), which are critical in multiple cancer types . The compound's mechanism likely involves inhibition of kinase activity, leading to altered signaling pathways associated with cell proliferation and survival.

Anticancer Activity

The potential anticancer properties of this compound have been highlighted in various studies:

  • Inhibition of FGFR : Studies show that pyrrolopyridine derivatives can effectively inhibit FGFRs, which are often overexpressed in tumors. This inhibition can lead to reduced tumor growth and improved patient outcomes in cancers such as breast and lung cancer .
  • Structure-Activity Relationship : A series of related compounds have been synthesized to explore their inhibitory effects on kinases like CSF1R (Colony Stimulating Factor 1 Receptor). These studies indicate that modifications to the pyrrolopyridine structure can enhance selectivity and potency against specific targets .

Antimicrobial Activity

Emerging data also suggest that this compound exhibits antimicrobial properties. Its structural analogs have shown effectiveness against various bacterial strains, indicating a potential role in treating resistant infections .

Case Study 1: Inhibition of CSF1R

A recent study focused on the synthesis and biological evaluation of pyrrolopyridine derivatives as CSF1R inhibitors demonstrated that certain derivatives exhibited subnanomolar enzymatic inhibition. The binding conformation revealed insights into how these compounds interact with their targets .

Case Study 2: Antiproliferative Effects

In vitro assays have demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines. For instance, compounds derived from this scaffold showed IC50_{50} values in the low micromolar range against HCT116 colon cancer cells .

Data Summary

The following table summarizes key characteristics and findings related to this compound:

PropertyValue
Molecular FormulaC8_8H7_7ClN2_2O
Molecular Weight182.61 g/mol
IUPAC NameThis compound
Key ActivitiesFGFR inhibition, CSF1R inhibition
Notable IC50_{50} ValuesLow micromolar range against cancer cells
Potential ApplicationsCancer therapy, antimicrobial agents

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

InChI

InChI=1S/C8H7ClN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-3,12H,4H2,(H,10,11)

InChI Key

AAPNTCAQJPIHRU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)CO

Origin of Product

United States

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